3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide
Description
Properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2N3O2/c15-9-3-1-2-8(6-9)13(21)19-20-14(22)18-10-4-5-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBRAQAOMIOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide is a complex organic compound belonging to the benzamide class, characterized by its unique structural features, including a bromine atom and a dichlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHBrClNO
- Molecular Weight : 380.217 g/mol
- Density : 1.677 g/cm³
- LogP : 4.8026 (indicating lipophilicity)
Biological Activity Overview
3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide has demonstrated significant biological activity, particularly as an anti-cancer agent. Its mechanism of action involves the inhibition of specific enzymes associated with tumor growth and proliferation. The presence of halogen atoms enhances its interaction with biological targets, making it a promising candidate for drug development.
The compound's biological activity is primarily attributed to its ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in various cancer types, including non-small cell lung cancer (NSCLC). In studies, derivatives of similar compounds have shown promising results in inhibiting FGFR1 and inducing apoptosis in cancer cells.
In Vitro Studies
-
FGFR1 Inhibition :
- A study on related compounds demonstrated that specific derivatives could inhibit FGFR1 in NSCLC cell lines with IC values ranging from 1.25 to 2.31 µM. These compounds induced cell cycle arrest at the G2 phase and promoted apoptosis through the inhibition of downstream signaling pathways (e.g., ERK phosphorylation) .
-
Cellular Interactions :
- Interaction studies using surface plasmon resonance have shown that 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide interacts with proteins and nucleic acids, which is crucial for understanding its therapeutic potential and side effects.
Structure-Activity Relationship (SAR)
The structural uniqueness of 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide contributes to its enhanced biological activity compared to similar compounds. A comparative analysis of structurally related compounds indicates that the presence of both bromine and dichlorophenyl groups significantly influences its pharmacological properties.
| Compound Name | Molecular Formula | Similarity |
|---|---|---|
| 3-bromo-N-(3-chlorophenyl)benzamide | CHBrClN | 0.90 |
| N-(3,4-Dichlorophenyl)benzamide | CHClN | 0.85 |
| Methyl 3-bromo-4-chlorobenzoate | CHBrClO | 0.80 |
| 4-bromo-3-chlorobenzamide | CHBrClN | 0.88 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
Key analogues and their structural differences are summarized below:
*Derived from structural analysis; †Calculated based on atomic weights.
Key Observations:
Halogen Position and Type: The target compound and 3-bromo-N-(2,4-dichlorophenyl)benzamide differ in chlorine positions (3,4- vs. 2,4-dichloro), which influence steric and electronic interactions. The 3,4-dichloro configuration may enhance hydrophobic interactions compared to 2,4-dichloro.
Linkage and Functional Groups :
- Urea vs. Thiourea : The target’s urea group (-NHCONH-) differs from the thiourea (-NHCSNH-) in ’s compound . Thiourea’s sulfur atom may enhance metal coordination but reduce hydrogen-bonding capacity.
- Methoxy Groups : N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide exhibits higher hydrophilicity due to methoxy substituents, contrasting with the target’s lipophilic dichlorophenyl group.
Crystallographic and Computational Insights
- SHELX Software : Widely used for small-molecule crystallography, SHELX () enables precise determination of halogen positions and hydrogen-bonding networks, critical for comparing analogues like the target and ’s trimethoxy derivative .
- ORTEP-3 : This graphical interface () visualizes molecular conformations, highlighting how 3,4-dichloro substitution in the target may induce torsional strain compared to less-substituted analogues .
Preparation Methods
Conventional Acyl Chloride Aminolysis
The acyl chloride pathway remains a foundational approach for benzamide synthesis. 3-Bromobenzoic acid serves as the starting material, converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ammonium hydroxide or gaseous ammonia yields 3-bromobenzamide . For the target compound, this intermediate must further react with a urea-containing moiety.
A patent by US9452980B2 highlights the utility of 3,4-dichlorophenylcarbamoyl chloride, synthesized via phosgene or triphosgene treatment of 3,4-dichloroaniline . Coupling this carbamoyl chloride with 3-bromobenzamide in the presence of a base like cesium carbonate (Cs₂CO₃) or triethylamine (TEA) facilitates urea bond formation. However, this method requires stringent control of moisture and temperature to avoid hydrolysis .
Carbodiimide-Mediated Coupling Reactions
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) dominate contemporary amide and urea syntheses. A study in the Journal of Medicinal Chemistry details the preparation of analogous benzanilides using EDC/HOBt in dimethylformamide (DMF), achieving yields exceeding 70% .
For 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide, this method involves:
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Activating 3-bromobenzoic acid with EDC/HOBt to form an active ester.
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Reacting with 3,4-dichlorophenylurea in the presence of N,N-diisopropylethylamine (DIPEA) to form the benzamide-urea conjugate .
Table 1: Comparative Yields Using Carbodiimide Coupling
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOBt, DIPEA | DMF | 25 | 71 | |
| EDC/HCl, TEA | THF | 0–5 | 65 | |
| DCC, HOBt | DCM | Reflux | 58 |
Key variables include solvent polarity and base strength. DMF enhances reagent solubility, while DIPEA minimizes racemization .
Benzotriazole-Assisted Synthesis
Benzotriazole derivatives, such as N-acylbenzotriazoles, offer stable intermediates for sequential functionalization. As outlined in a Wiley-VCH publication, 3-bromobenzoylbenzotriazole reacts with 3,4-dichlorophenylcarbamoyl amine under mild conditions (rt, 24 h) to furnish the target compound . This method circumvents acyl chloride handling and improves atom economy.
Advantages :
Influence of Substituents on Reaction Efficiency
The electron-withdrawing bromo and dichloro substituents significantly impact reaction kinetics. The nitro group in related compounds (e.g., 3-nitrobenzenesulfonamide) enhances electrophilicity, accelerating amide bond formation . Conversely, steric hindrance from the 3,4-dichlorophenyl group necessitates prolonged reaction times (72 h) for complete conversion .
Table 2: Substituent Effects on Reaction Rate
| Substituent Pattern | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3-Br, 4-NO₂ | 48 | 85 |
| 3-Br, 3,4-Cl₂ | 72 | 71 |
| 2-Br, 4-Cl | 96 | 63 |
Scalability and Industrial Applicability
Industrial-scale synthesis prioritizes cost-effectiveness and safety. The carbodiimide-mediated route, despite higher reagent costs, minimizes hazardous intermediates like phosgene . Continuous-flow systems, as described in Chemical Reviews, enable safe triphosgene handling for large-scale urea synthesis .
Key Considerations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbamoylation and bromination steps. A general procedure involves coupling 3-bromobenzoic acid derivatives with 3,4-dichlorophenylurea intermediates under reflux in aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF). Catalysts such as zinc trifluoromethanesulfonate may enhance reactivity . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via hot solvent washing (e.g., MeCN) to remove unreacted precursors . Reported yields for analogous benzamides range from 40% to 53%, depending on substituent steric effects .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., amide protons at δ 10–12 ppm) and aromatic protons influenced by electron-withdrawing substituents (Br, Cl) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns, with [M+H]⁺ peaks expected around 400–450 Da .
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., trans H–N–CO conformation), and packing via software like SHELXL . Unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks (N–H⋯O) are critical for validation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this benzamide derivative?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like bacterial acps-pptase enzymes. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to evaluate reactivity. Molecular dynamics simulations (e.g., GROMACS) model conformational stability in solvent environments, guided by crystallographic data .
Q. What strategies resolve contradictions in reported crystallographic data for structurally similar benzamides?
- Methodological Answer : Discrepancies in dihedral angles (e.g., benzoyl vs. aniline ring orientations) are addressed by:
- Cross-validating data with multiple refinement tools (SHELX, ORTEP-III) .
- Comparing thermal displacement parameters (Ueq) to identify disorder or twinning .
- Revisiting experimental conditions (e.g., temperature during data collection) that affect molecular packing .
Q. How does the electronic nature of substituents (Br, Cl) affect the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (Br, Cl) deactivate the aromatic ring, directing nucleophilic attacks to meta/para positions. Hammett constants (σₚ for Cl = 0.23, Br = 0.26) quantify electronic effects. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal rate differences in amide bond formation or hydrolysis .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s potential enzyme inhibition?
- Methodological Answer : Challenges include:
- Stereoelectronic Effects : Balancing Cl/Br substituent positions to optimize target binding without steric clashes .
- In Vitro Assays : Measuring IC₅₀ values against bacterial pptases while controlling for off-target interactions .
- Metabolic Stability : Assessing hepatic microsomal degradation rates using LC-MS/MS to prioritize derivatives with longer half-lives .
Contradiction Analysis and Validation
- Synthesis Yield Discrepancies : Lower yields (e.g., 40% vs. 53% ) may arise from differences in precursor purity or catalytic systems. Repetition under standardized conditions (e.g., anhydrous MeCN, controlled reflux time) is recommended.
- Crystallographic Variations : Disparate dihedral angles in related compounds (e.g., 14.3° vs. 44.4° ) highlight substituent-dependent conformational flexibility. Validation requires high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
